(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate
Description
Properties
IUPAC Name |
[3-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-27-16-6-7-18-19(14-16)29-20(21(18)24)13-15-4-3-5-17(12-15)28-22(25)23-8-10-26-11-9-23/h3-7,12-14H,2,8-11H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZSTHLQUFITAE-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC(=O)N4CCOCC4)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC(=O)N4CCOCC4)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate, with the molecular formula C22H21NO6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antioxidant, antimicrobial, and anticholinesterase properties, supported by relevant case studies and research findings.
- Molecular Weight : 395.411 g/mol
- Purity : Typically around 95%.
- Structure : The compound features a morpholine ring and a benzofuran moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate has been investigated in several studies, revealing promising results in different areas:
1. Antioxidant Activity
Research indicates that compounds structurally similar to (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine derivatives exhibit significant antioxidant properties. For example, studies have shown that certain derivatives can achieve up to 71% inhibition in DPPH radical scavenging assays compared to standard antioxidants like BHA (Butylated Hydroxyanisole) .
| Compound | % Inhibition (DPPH Assay) |
|---|---|
| Standard BHA | 72% |
| Compound 1b | 68% |
| Compound 1o | 71% |
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A series of related compounds demonstrated antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be between 10–30 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Salmonella typhimurium | 30 |
3. Anticholinesterase Activity
Anticholinesterase activity is another area where the compound shows potential. Research on benzofuranone derivatives indicated that they could serve as effective inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s. Some derivatives exhibited IC50 values as low as 10 nM, indicating high potency .
Case Studies
Several studies have evaluated the biological effects of compounds related to (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate:
- Study on Antioxidant Properties : A study published in the Journal of Chemical and Pharmaceutical Research assessed various derivatives for their antioxidant capabilities using the DPPH assay. The results highlighted that structural modifications significantly influenced antioxidant activity .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of similar benzofuran derivatives against a range of bacterial strains, demonstrating that certain substitutions enhanced activity against resistant strains .
- Neuroprotective Potential : Research into AChE inhibitors revealed that specific modifications in the structure could lead to enhanced neuroprotective effects, making these compounds candidates for further development in treating Alzheimer's disease .
Q & A
Basic: What synthetic routes are reported for preparing (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzofuran core via condensation of 6-ethoxy-3-oxobenzofuran precursors with aldehydes or ketones under acidic or basic conditions .
- Step 2 : Introduction of the morpholine-4-carboxylate group through esterification or nucleophilic substitution, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Step 3 : Stereochemical control of the Z-configuration via photoirradiation or thermal equilibration, monitored by NMR spectroscopy .
Advanced: How can discrepancies in reported biological activity data for this compound be systematically resolved?
Answer:
Discrepancies may arise from variations in:
- Purity assessment : Use HPLC (High-Performance Liquid Chromatography) with UV/Vis or MS detection to verify purity >95% and identify impurities .
- Solvent effects : Compare activity in polar (e.g., DMSO) vs. non-polar solvents to assess aggregation or solubility-driven artifacts .
- Assay conditions : Replicate experiments under standardized pH, temperature, and incubation times to minimize variability .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- NMR : H and C NMR confirm the Z-configuration via coupling constants (e.g., < 12 Hz for Z-isomers) and NOE (Nuclear Overhauser Effect) correlations between the benzofuran and morpholine moieties .
- IR : Stretching frequencies at ~1700–1750 cm validate ester (C=O) and ketone (3-oxo) groups .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state, as demonstrated for analogous compounds .
Advanced: What computational strategies predict the reactivity of the exocyclic double bond in this compound?
Answer:
- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the electron-deficient benzofuran ring may undergo nucleophilic attack at the 3-oxo position .
- MD (Molecular Dynamics) simulations : Model solvent interactions to predict solubility and aggregation behavior, critical for in vitro assays .
- TD-DFT (Time-Dependent DFT) : Simulate UV/Vis spectra to correlate with experimental λ values and validate electronic transitions .
Basic: How is the Z-configuration of the exocyclic double bond experimentally confirmed?
Answer:
- NMR NOE : Irradiation of the benzofuran proton enhances signals from the adjacent morpholine group, confirming spatial proximity in the Z-isomer .
- X-ray crystallography : Direct visualization of the double bond geometry, as seen in structurally similar benzofuran derivatives .
- UV/Vis spectroscopy : Z-isomers exhibit bathochromic shifts due to extended conjugation compared to E-isomers .
Advanced: What challenges arise in stereochemical control during synthesis, and how are they mitigated?
Answer:
- Thermodynamic vs. kinetic control : The Z-isomer may dominate under thermodynamic conditions (prolonged heating), while kinetic pathways favor E-isomers. Monitor reaction progress via TLC or in situ NMR .
- Catalytic effects : Use chiral catalysts (e.g., organocatalysts) to bias stereoselectivity, as demonstrated in morpholine-containing systems .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-isomer formation through dipole interactions .
Basic: What are the key solubility and stability considerations for this compound in biological assays?
Answer:
- Solubility : The ethoxy and morpholine groups enhance solubility in polar solvents (e.g., DMSO, methanol). Pre-dissolve in DMSO (≤1% v/v) for aqueous buffers .
- Stability : Degradation via hydrolysis of the ester group occurs in basic conditions. Store at –20°C under inert atmosphere (N/Ar) and avoid prolonged light exposure .
Advanced: How can hydrogen-bonding interactions in the crystal lattice influence its physicochemical properties?
Answer:
- Crystal packing : Hydrogen bonds between the morpholine oxygen and benzofuran carbonyl groups enhance thermal stability (e.g., higher melting points), as observed in X-ray studies .
- Solubility modulation : Strong intermolecular H-bonding in the solid state reduces solubility; co-crystallization with carboxylic acids can disrupt these interactions .
Basic: What analytical methods quantify this compound in complex matrices (e.g., cell lysates)?
Answer:
- LC-MS/MS : Use a C18 column with mobile phase (acetonitrile/water + 0.1% formic acid) and MRM (Multiple Reaction Monitoring) for selective quantification .
- UV spectrophotometry : Calibrate at λ (~300–350 nm) with a standard curve (linear range: 0.1–100 µM) .
Advanced: What mechanistic insights explain its potential as a kinase inhibitor or antimicrobial agent?
Answer:
- Docking studies : The morpholine ring and benzofuran carbonyl may form H-bonds with kinase ATP-binding pockets, as modeled for similar compounds .
- Membrane disruption : Amphiphilic structure (polar morpholine vs. hydrophobic benzofuran) could destabilize bacterial membranes, analogous to quinolone antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
